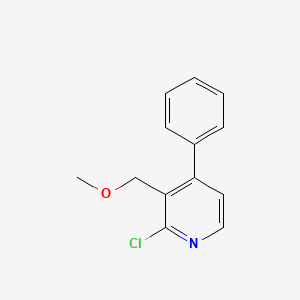
2-Chloro-3-(methoxymethyl)-4-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(methoxymethyl)-4-phenylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, methoxymethyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-(chloromethyl)-4-phenylpyridine with sodium methoxide in methanol at 45°C. This reaction selectively replaces the chloromethyl group with a methoxymethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-3-(methoxymethyl)-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used for methoxylation reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution.
Aldehydes and Carboxylic Acids: From oxidation of the methoxymethyl group.
Biaryl Compounds: From coupling reactions.
科学研究应用
2-Chloro-3-(methoxymethyl)-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
作用机制
The mechanism of action of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
2-Chloro-3-cyano-6-methoxymethyl-4-methylpyridine: Similar in structure but with a cyano group instead of a phenyl group.
2-Chloro-3-(chloromethyl)-4-phenylpyridine: Precursor in the synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
属性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC 名称 |
2-chloro-3-(methoxymethyl)-4-phenylpyridine |
InChI |
InChI=1S/C13H12ClNO/c1-16-9-12-11(7-8-15-13(12)14)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI 键 |
HGVIAGSXLVCICY-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=CN=C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















